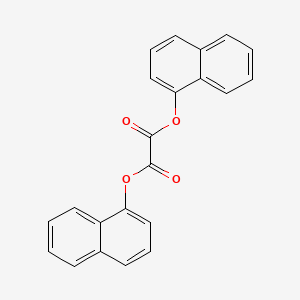
Dinaphthalen-1-yl ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(naphthalen-1-yl) oxalate is an organic compound characterized by the presence of two naphthalene groups attached to an oxalate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di(naphthalen-1-yl) oxalate typically involves the reaction of naphthalene-1-ol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which then undergoes further reaction to yield the final product. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of Di(naphthalen-1-yl) oxalate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Di(naphthalen-1-yl) oxalate can undergo various chemical reactions, including:
Oxidation: The naphthalene rings can be oxidized to form naphthoquinones.
Reduction: The oxalate moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthalene-1,2-diol derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
Di(naphthalen-1-yl) oxalate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Mécanisme D'action
The mechanism of action of Di(naphthalen-1-yl) oxalate involves its interaction with specific molecular targets, leading to various effects. For instance, in biological systems, it may interact with cellular components to induce fluorescence, making it useful as a probe. The pathways involved include the absorption of light and subsequent emission, which can be harnessed for imaging and diagnostic purposes.
Comparaison Avec Des Composés Similaires
Naphthalene-1,2-diol: Shares the naphthalene core but differs in functional groups.
Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.
Di(naphthalen-2-yl) oxalate: A structural isomer with naphthalene groups attached at different positions.
Uniqueness: Di(naphthalen-1-yl) oxalate is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.
Propriétés
Numéro CAS |
94644-74-3 |
|---|---|
Formule moléculaire |
C22H14O4 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
dinaphthalen-1-yl oxalate |
InChI |
InChI=1S/C22H14O4/c23-21(25-19-13-5-9-15-7-1-3-11-17(15)19)22(24)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |
Clé InChI |
FFHXCBMTEIRFEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14354089.png)
![1,1'-Disulfanediylbis{3,5-di-tert-butyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene}](/img/structure/B14354091.png)
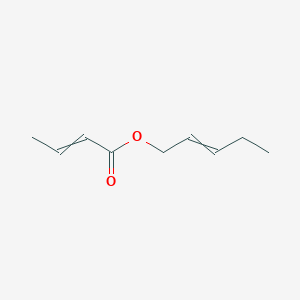
![4-[(1R,2R)-1,2-diamino-2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14354101.png)
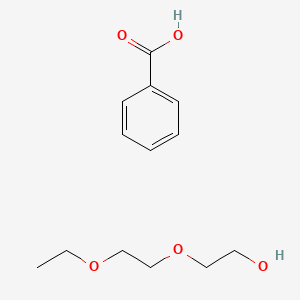
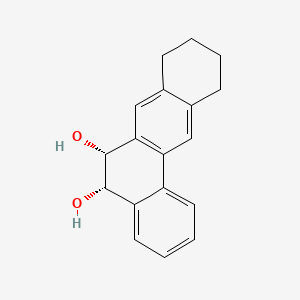

![Ethyl (7-chloro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)methanimidate](/img/structure/B14354130.png)
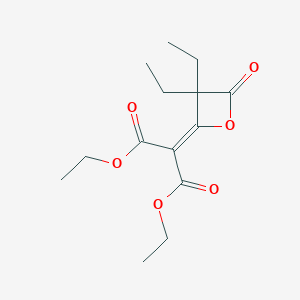
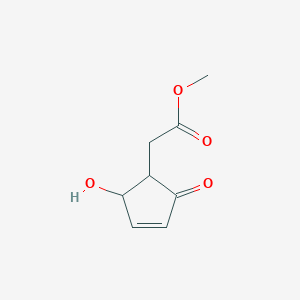
![pyrazolo[3,4-d][1,3]oxazin-4(1H)-one, 1,6-dimethyl-](/img/structure/B14354143.png)
![2,4,10-Trioxatricyclo[3.3.1.1~3,7~]decane-3-carbonyl chloride](/img/structure/B14354144.png)
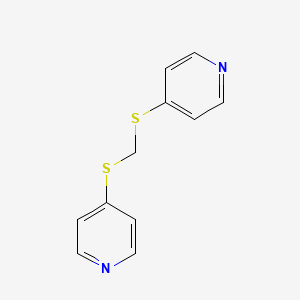
![2-(Cyclohex-1-en-1-yl)-N-[2-(2,4-dichlorophenyl)propan-2-yl]acetamide](/img/structure/B14354158.png)
